molecular formula C13H9Cl3N2O B11953777 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)urea CAS No. 82745-10-6

1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)urea

Cat. No.: B11953777
CAS No.: 82745-10-6
M. Wt: 315.6 g/mol
InChI Key: RADBTPIJYWRVIP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of chlorinated phenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)urea typically involves the reaction of 2-chloroaniline with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted phenylureas.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)urea has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-phenylurea: Similar structure but lacks the additional chlorination on the phenyl ring.

    1-(2,4-Dichlorophenyl)-3-phenylurea: Similar structure with chlorination on one phenyl ring.

    1-(2,4,6-Trichlorophenyl)-3-phenylurea: Contains an additional chlorine atom on the phenyl ring.

Uniqueness

1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)urea is unique due to the specific pattern of chlorination on both phenyl rings. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

82745-10-6

Molecular Formula

C13H9Cl3N2O

Molecular Weight

315.6 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)urea

InChI

InChI=1S/C13H9Cl3N2O/c14-8-5-6-12(10(16)7-8)18-13(19)17-11-4-2-1-3-9(11)15/h1-7H,(H2,17,18,19)

InChI Key

RADBTPIJYWRVIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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